N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide
Description
N-{4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide is a sulfonamide derivative featuring a 3,4-dimethylisoxazole ring linked to a phenylsulfamoyl group. The compound’s structure includes a phenoxybutanamide chain, distinguishing it from simpler sulfonamides. This moiety may enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-15-16(2)23-29-21(15)24-30(26,27)19-12-10-17(11-13-19)22-20(25)9-6-14-28-18-7-4-3-5-8-18/h3-5,7-8,10-13,24H,6,9,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQBEBHVVIGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-phenoxybutanamide, a compound with a complex chemical structure, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Structure and Composition
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 436.4 g/mol |
| Molecular Formula | C16H16N6O7S |
| CAS Number | 292052-08-5 |
| LogP | 1.9068 |
| Hydrogen Bond Acceptors | 14 |
| Hydrogen Bond Donors | 3 |
The chemical structure can be represented by the SMILES notation: Cc1c(C)noc1NS(c1ccc(cc1)NC(c1c(c(n[nH]1)OC)[N+]([O-])=O)=O)(=O)=O .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial properties : Potential inhibition of bacterial growth.
- Anti-inflammatory effects : Modulation of inflammatory pathways.
- Antitumor activity : Induction of apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have reported on the biological effects of this compound and its analogs:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antitumor Activity :
Comparative Analysis
To better understand the efficacy of this compound, it is beneficial to compare its activity with other known compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | High | High |
| Sulfamethoxazole | High | Moderate | Low |
| Dexamethasone | Low | Very High | Moderate |
Scientific Research Applications
Ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure and a benzylamino group. It has a molecular weight of approximately 301.38 g/mol and a molecular formula of C18H23NO3 . The compound's unique bicyclo[2.2.2]octane framework contributes to its distinct chemical properties and biological activities.
Potential Applications
- Bioisostere The bicyclic structure can replace aromatic rings in drug design, potentially improving pharmacological profiles.
- Modification of the compound Crucial for enhancing biological activity or tailoring properties for specific applications.
Research and Interaction Studies
- Research indicates that compounds with a bicyclo[2.2.2]octane structure exhibit promising biological activities.
- Interaction studies focus on how ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate interacts with biological targets. Such studies are essential for optimizing its use in therapeutic contexts.
Structural Similarities
Several compounds share structural similarities with ethyl 4-(benzylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-amino-bicyclo[2.2.2]octane-1-carboxylate | C11H20ClNO2 | Lacks benzyl group; simpler structure |
| 5'-carboxamido-bicyclo[2.2.2]octane-1-carboxylic acid | C12H15N3O3 | Contains an amido group; different activity profile |
| Ethyl 4-(aminomethyl)-bicyclo[2.2.2]octane | C13H19N | Aminomethyl group instead of benzyl; altered properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Structural Differences and Hypothesized Effects
Phenoxybutanamide vs. Acetamide Chains The target compound’s 4-phenoxybutanamide chain provides a longer aliphatic spacer than the acetamide derivatives in . This extension may improve membrane permeability but could increase metabolic instability compared to shorter chains.
The 3-methoxybenzamide in adds electron-donating effects, which may stabilize hydrogen bonding with polar residues. The oxadiazole in and triazole-thiophene in introduce rigid heterocycles, likely influencing binding affinity through steric and electronic effects.
Pharmacopeial Relevance USP Reference Standards for sulfamethoxazole analogs (e.g., sulfamoylphenyl acetamides) highlight the importance of sulfonamide purity in drug development.
Metabolic Considerations
A metabolite of the target compound, N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}ethanimidic acid, was identified in metabolite screening . Such metabolic differences could impact bioavailability and half-life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
